

In-Depth Technical Guide to the Molar Extinction Coefficient of Sulfo-Cy5 Azide

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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556027

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient and other key characteristics of **Sulfo-Cy5 azide**, a water-soluble, far-red fluorescent probe essential for various bio-conjugation applications. This document outlines the quantitative spectral properties, detailed experimental protocols for its use, and a standardized method for the experimental determination of its molar extinction coefficient.

Core Properties of Sulfo-Cy5 Azide

Sulfo-Cy5 azide is a bright and photostable cyanine dye functionalized with an azide group, enabling its covalent attachment to biomolecules via "click chemistry". Its sulfonate groups confer high water solubility, making it ideal for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property is particularly advantageous for sensitive proteins prone to denaturation.

Quantitative Data Summary

The spectral properties of **Sulfo-Cy5 azide** are critical for its application in fluorescence-based assays. The molar extinction coefficient (ϵ), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter for quantitative studies. The following table summarizes the key quantitative data for **Sulfo-Cy5 azide**, with values compiled from various suppliers.

Property	Value	Unit
Molar Extinction Coefficient (ϵ)	250,000 - 271,000	$M^{-1}cm^{-1}$
Excitation Maximum (λ_{ex})	~646 - 648	nm
Emission Maximum (λ_{em})	~662 - 671	nm
Quantum Yield (Φ)	~0.28	-
Correction Factor (CF_{260})	~0.04	-
Correction Factor (CF_{280})	~0.04	-

Note: The exact values for the molar extinction coefficient and excitation/emission maxima may vary slightly between different batches and suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

I. Protocol for Determination of Molar Extinction Coefficient

This protocol describes a standardized method to experimentally verify the molar extinction coefficient of **Sulfo-Cy5 azide** using UV-Visible spectrophotometry, based on the Beer-Lambert law ($A = \epsilon cl$).

Materials:

- **Sulfo-Cy5 azide**
- High-purity dimethyl sulfoxide (DMSO) or deionized water
- Spectrophotometer
- Calibrated quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh a small amount (e.g., 1 mg) of **Sulfo-Cy5 azide** powder.
 - Dissolve the powder in a precise volume of DMSO or deionized water to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
- Prepare Serial Dilutions:
 - Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations in the low micromolar range (e.g., 1 μ M, 2 μ M, 4 μ M, 6 μ M, 8 μ M). The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance:
 - Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of **Sulfo-Cy5 azide** (~647 nm).
 - Use the same solvent as used for the dilutions as a blank to zero the spectrophotometer.
 - Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}).
- Calculate the Molar Extinction Coefficient:
 - Plot the measured absorbance at λ_{max} against the corresponding molar concentration.
 - Perform a linear regression of the data points. The slope of the resulting line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.

II. Protocol for Labeling of an Alkyne-Modified Protein with Sulfo-Cy5 Azide via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general workflow for the fluorescent labeling of a protein containing an alkyne group with **Sulfo-Cy5 azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy5 azide**
- Copper(II) sulfate (CuSO_4)
- A copper(I)-stabilizing ligand (e.g., THPTA)
- A reducing agent (e.g., sodium ascorbate)
- DMSO
- Desalting column for purification

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Sulfo-Cy5 azide** in DMSO to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand in deionized water.
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
 - Add the **Sulfo-Cy5 azide** stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.

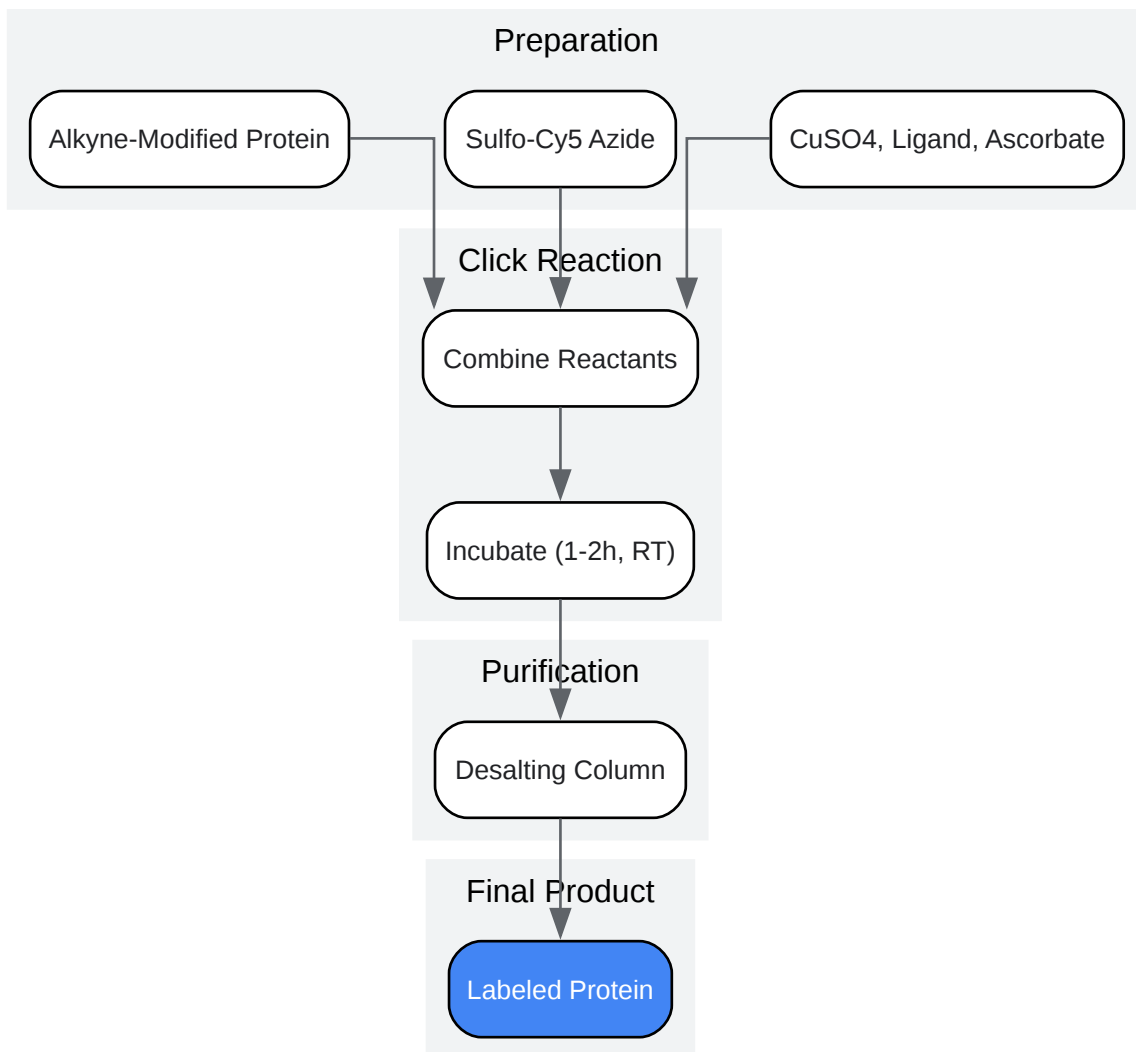
- Add the copper(I)-stabilizing ligand to the reaction mixture.
- Add the CuSO₄ solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing may be required.
- Purification:
 - Remove the unreacted **Sulfo-Cy5 azide** and other reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
 - Collect the protein-containing fractions. The labeled protein is now ready for downstream applications.

Mandatory Visualizations

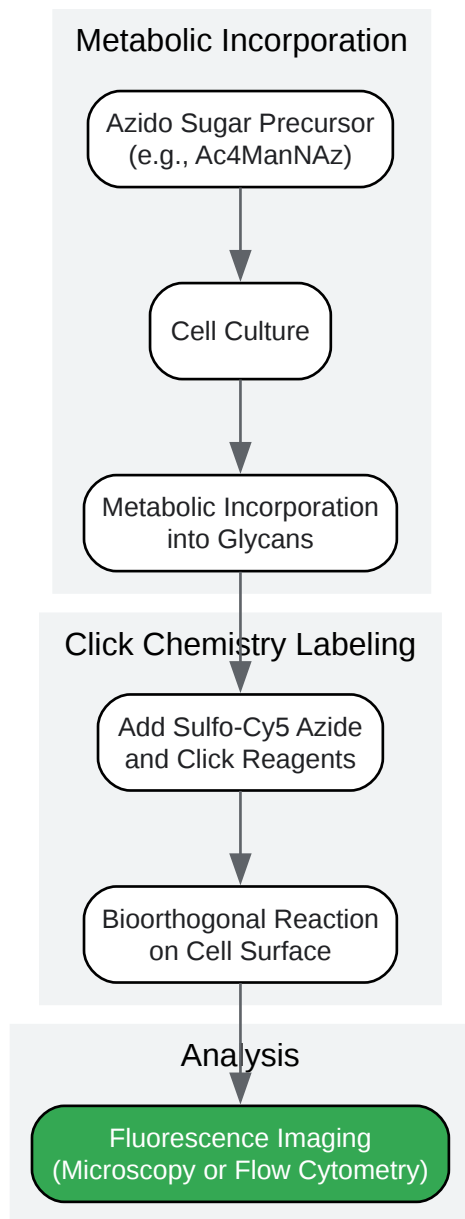
Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the copper-catalyzed click chemistry (CuAAC) labeling of an alkyne-modified protein with **Sulfo-Cy5 azide**.

Workflow for Protein Labeling with Sulfo-Cy5 Azide via CuAAC



Metabolic Glycoengineering and Labeling with Sulfo-Cy5 Azide



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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]
- 4. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 5. apexbt.com [apexbt.com]
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